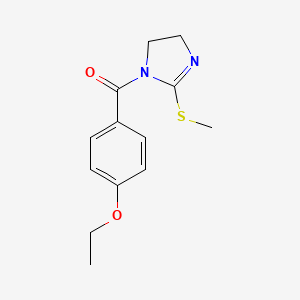
(4-ethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-ethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-ethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a derivative of the imidazole family, which has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H15N3OS
- Molecular Weight : 253.34 g/mol
- CAS Number : [Not available in search results]
The compound features an ethoxy group attached to a phenyl ring and a methylthio group on the imidazole moiety, which may influence its biological interactions.
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results showed that certain derivatives demonstrated potent antimicrobial activity, suggesting that similar derivatives, including our compound of interest, may possess comparable efficacy .
| Compound | Target Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | TBD |
| E. coli | TBD | |
| B. subtilis | TBD |
2. Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. A review highlighted various synthesized compounds that exhibited significant cytotoxicity against cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung) cells. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| HeLa | This compound | TBD |
| MCF-7 | Similar imidazole derivative | 0.99 ± 0.01 |
| A549 | Similar imidazole derivative | 0.08 ± 0.01 |
The mechanism by which imidazole derivatives exert their biological effects often involves interactions with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Some studies suggest that these compounds may inhibit tubulin polymerization or induce apoptosis through caspase activation pathways .
Case Studies
A notable case study involved the synthesis of various imidazole derivatives that were screened for their biological activities:
- Study Design : Compounds were synthesized and tested against a panel of cancer cell lines.
- Findings : Many derivatives exhibited significant cytotoxicity with varying mechanisms of action.
These findings underscore the potential role of structural modifications in enhancing biological activity.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-17-11-6-4-10(5-7-11)12(16)15-9-8-14-13(15)18-2/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHQQQDJCJFUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














